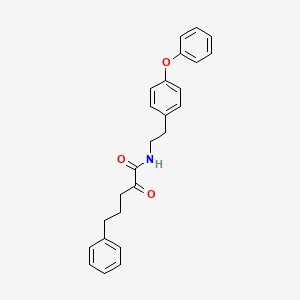
2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LEI-301 is a novel potent inhibitor for the phospholipase A and acyltransferase enzyme family members, specifically targeting the phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 enzymes. This compound is known for its ability to reduce the levels of N-acylethanolamines, including anandamide, in cells overexpressing these enzymes .
准备方法
The synthesis of LEI-301 involves the preparation of α-ketoamides, which are known to inhibit the phospholipase A and acyltransferase enzyme family. The synthetic route typically involves the following steps :
Formation of α-Ketoamide Scaffold: The initial step involves the formation of the α-ketoamide scaffold through a reaction between an appropriate amine and an α-keto acid.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the inhibitory activity of the compound. This may include the addition of aromatic rings, alkyl chains, or other substituents.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial production methods for LEI-301 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
LEI-301 undergoes several types of chemical reactions, primarily involving its interaction with the phospholipase A and acyltransferase enzymes :
Inhibition of Enzymatic Activity: LEI-301 inhibits the enzymatic activity of phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 by binding to their active sites. This prevents the enzymes from catalyzing the hydrolysis of phospholipids.
Reduction of N-Acylethanolamines Levels: By inhibiting these enzymes, LEI-301 reduces the levels of N-acylethanolamines, including anandamide, in cells. This is a significant reaction as it impacts various physiological processes such as pain, inflammation, and stress.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions to ensure optimal reaction efficiency.
科学研究应用
LEI-301 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: In chemistry, LEI-301 is used as a tool compound to study the structure-activity relationships of α-ketoamides and their inhibitory effects on the phospholipase A and acyltransferase enzyme family.
Biology: In biological research, LEI-301 is used to investigate the physiological roles of N-acylethanolamines and their impact on various cellular processes. It helps in understanding the mechanisms of pain, inflammation, and stress.
Medicine: In medical research, LEI-301 holds potential as a therapeutic agent for conditions related to the dysregulation of N-acylethanolamines, such as chronic pain, inflammation, and anxiety disorders.
Industry: In the pharmaceutical industry, LEI-301 is explored for its potential in drug development, particularly for creating new treatments targeting the phospholipase A and acyltransferase enzyme family.
作用机制
The mechanism of action of LEI-301 involves its binding to the active sites of phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 enzymes . By binding to these enzymes, LEI-301 inhibits their catalytic activity, preventing the hydrolysis of phospholipids and subsequent production of N-acylethanolamines. This inhibition leads to a reduction in the levels of N-acylethanolamines, including anandamide, which are involved in various physiological processes such as pain, inflammation, and stress.
相似化合物的比较
LEI-301 is unique compared to other similar compounds due to its high potency and specificity for the phospholipase A and acyltransferase enzyme family . Similar compounds include other α-ketoamides that also inhibit the phospholipase A and acyltransferase enzymes, but LEI-301 stands out due to its nanomolar potency and ability to reduce N-acylethanolamines levels effectively.
Similar Compounds
α-Ketoamide Inhibitors: Other α-ketoamide inhibitors that target the phospholipase A and acyltransferase enzyme family.
Phospholipase A Inhibitors: Compounds that inhibit the activity of phospholipase A enzymes, impacting lipid metabolism and signaling pathways.
N-Acylethanolamine Modulators: Compounds that modulate the levels of N-acylethanolamines, affecting various physiological processes.
LEI-301’s unique combination of high potency and specificity makes it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C25H25NO3 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
2-oxo-N-[2-(4-phenoxyphenyl)ethyl]-5-phenylpentanamide |
InChI |
InChI=1S/C25H25NO3/c27-24(13-7-10-20-8-3-1-4-9-20)25(28)26-19-18-21-14-16-23(17-15-21)29-22-11-5-2-6-12-22/h1-6,8-9,11-12,14-17H,7,10,13,18-19H2,(H,26,28) |
InChI 键 |
YWYSSOKJGYXYIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC(=O)C(=O)NCCC2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


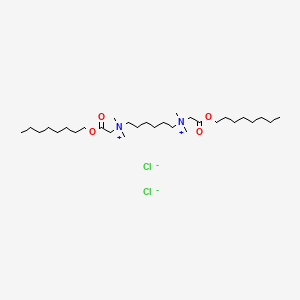
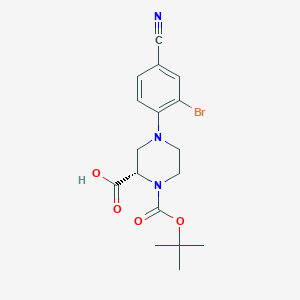
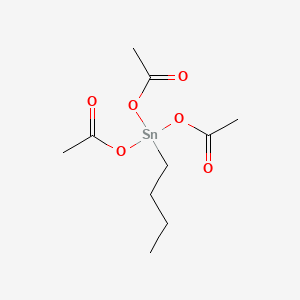
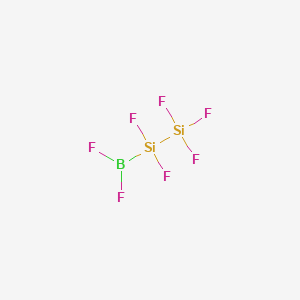
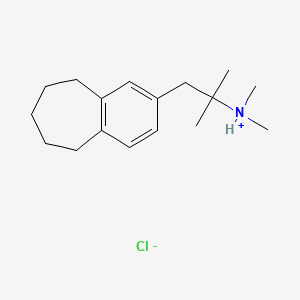
![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
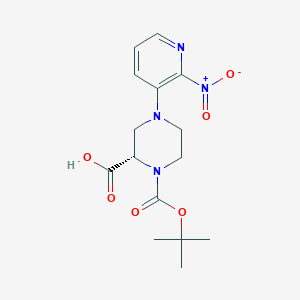
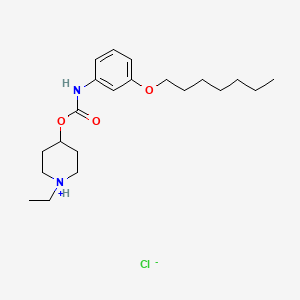
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
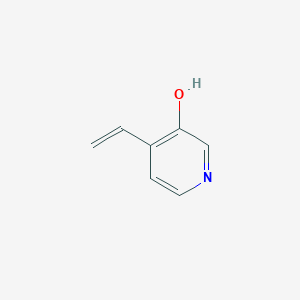
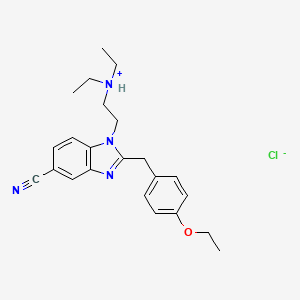
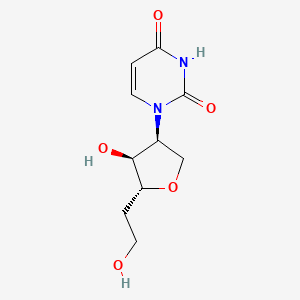

![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)
